4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid;hydrochloride
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Overview
Description
4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid;hydrochloride is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the core cyclopenta[a]chrysen structure and subsequent functionalization. The key steps typically involve:
Formation of the cyclopenta[a]chrysen core: This can be achieved through a series of cyclization reactions starting from simpler aromatic precursors.
Functionalization: Introduction of the benzoic acid and thiazinan groups through substitution reactions.
Final assembly: Coupling of the functionalized intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction of specific functional groups can be achieved under controlled conditions.
Substitution: The aromatic rings and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests potential binding affinity to certain proteins or enzymes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoic acid and thiazinan groups may play a role in binding to proteins or enzymes, while the cyclopenta[a]chrysen core provides structural stability. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid
- **4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid;hydrochloride
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups. This allows for a wide range of chemical reactions and potential applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or binding affinity, making it a valuable compound for research and industrial use.
Properties
CAS No. |
2023808-13-9 |
---|---|
Molecular Formula |
C42H62N2O4S |
Molecular Weight |
727.486 |
IUPAC Name |
4-((1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-((2-(1,1-Dioxidothiomorpholino)ethyl)amino)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-2,3,3a,4,5,5a,5b,6,7,7a,8,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysen-9-yl)benzoic acid hydrochloride |
InChI |
InChI=1S/C42H62N2O4S.ClH/c1-28(2)31-14-19-42(43-22-23-44-24-26-49(47,48)27-25-44)21-20-40(6)33(36(31)42)12-13-35-39(5)17-15-32(29-8-10-30(11-9-29)37(45)46)38(3,4)34(39)16-18-41(35,40)7;/h8-11,15,31,33-36,43H,1,12-14,16-27H2,2-7H3,(H,45,46);1H/t31-,33+,34-,35+,36+,39-,40+,41+,42-;/m0./s1 |
InChI Key |
TVYCVCAKXLKPFJ-BRHUKUJJSA-N |
SMILES |
O=C(O)C1=CC=C(C2=CC[C@@]3(C)[C@@](C2(C)C)([H])CC[C@@]4(C)[C@]5(C)CC[C@](CC[C@H]6C(C)=C)(NCCN(CC7)CCS7(=O)=O)[C@@]6([H])[C@@]5([H])CC[C@]34[H])C=C1.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-3532795 HCl; GSK-3532795 hydrochoride; GSK-3532795; GSK 3532795; GSK3532795: BMS-955176; BMS 955176; BMS955176; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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